molecular formula C11H15NO2 B1325085 Dimethylamino-p-tolyl-acetic acid CAS No. 230646-18-1

Dimethylamino-p-tolyl-acetic acid

Cat. No.: B1325085
CAS No.: 230646-18-1
M. Wt: 193.24 g/mol
InChI Key: FPPJNXPDVUZZPS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dimethylamino-p-tolyl-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with metal ions, which can influence its biochemical activity . The nature of these interactions often involves coordination bonds between the metal ions and the functional groups of this compound, affecting its reactivity and stability in biochemical environments.

Cellular Effects

This compound impacts various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . Additionally, this compound may affect the expression of genes related to cell growth and differentiation, thereby influencing cellular behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level must be reached before significant effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within the cell . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the concentration and activity of this compound in different tissues, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its role in cellular processes, such as signaling, metabolism, and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylamino-p-tolyl-acetic acid typically involves the reaction of para-tolylacetic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the production of by-products and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

Dimethylamino-p-tolyl-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethylamino-p-tolyl-acetic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group and para-tolyl moiety make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(dimethylamino)-2-(4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)10(11(13)14)12(2)3/h4-7,10H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPJNXPDVUZZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640536
Record name (Dimethylamino)(4-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230646-18-1
Record name α-(Dimethylamino)-4-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230646-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dimethylamino)(4-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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